molecular formula C12H19NO B13169217 N-(2-(Benzyloxy)ethyl)propan-2-amine

N-(2-(Benzyloxy)ethyl)propan-2-amine

Cat. No.: B13169217
M. Wt: 193.28 g/mol
InChI Key: AFTHGBHRPYZHJI-UHFFFAOYSA-N
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Description

N-(2-(Benzyloxy)ethyl)propan-2-amine is a chemical compound of interest in organic and medicinal chemistry research. Its molecular structure features both an ether linkage (benzyloxy) and a secondary amine, functional groups that are fundamental in the design and synthesis of a wide range of bioactive molecules. Compounds with similar structures are frequently utilized as intermediates in synthetic pathways, including the development of pharmaceutical candidates . The benzyloxy group can act as a protective group for alcohols in multi-step synthetic processes, a technique commonly employed in complex molecule assembly such as Solid-Phase Peptide Synthesis (SPPS) . Researchers may investigate this amine's potential as a building block for novel compounds or in structure-activity relationship (SAR) studies aimed at optimizing biological activity. All products are offered For Research Use Only and are not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-(2-phenylmethoxyethyl)propan-2-amine

InChI

InChI=1S/C12H19NO/c1-11(2)13-8-9-14-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3

InChI Key

AFTHGBHRPYZHJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCOCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(2-(Benzyloxy)ethyl)propan-2-amine

General Synthetic Strategy

The synthesis of this compound generally involves constructing the benzyloxyethyl moiety and then introducing the propan-2-amine group. The key steps typically include:

  • Preparation of 2-(benzyloxy)ethyl intermediates (e.g., benzyloxyethanol derivatives).
  • Amination via nucleophilic substitution or reductive amination.
  • Purification and isolation of the final amine compound.

Stepwise Synthetic Routes

Preparation of Benzyloxy Ethanol Intermediate
  • Starting from ethylene glycol or 2-hydroxyethyl derivatives, benzylation is performed to introduce the benzyloxy group.
  • Benzyl alcohol or benzyl bromide can be used as benzylating agents.
  • Typical conditions involve the use of base catalysts (e.g., NaH, K2CO3) in aprotic solvents such as DMF or THF.
  • The product, 2-(benzyloxy)ethanol, serves as a key intermediate for further amination.
Amination to Form this compound

Two main approaches are used:

a) Reductive Amination

  • Reaction of 2-(benzyloxy)acetaldehyde (obtained by oxidation of 2-(benzyloxy)ethanol) with isopropylamine (propan-2-amine) to form an imine intermediate.
  • Subsequent catalytic hydrogenation of the imine to yield the secondary amine this compound.
  • Catalysts typically include palladium on carbon (Pd/C) or platinum, under mild hydrogen pressure (0.1–5 bar) and temperatures ranging from 10 to 40 °C.
  • The reaction is often performed in water-miscible solvents such as methanol or ethanol to facilitate the iminization and hydrogenation steps without isolating the imine intermediate.

b) Nucleophilic Substitution

  • Direct nucleophilic substitution of 2-(benzyloxy)ethyl halides (e.g., bromides or chlorides) with isopropylamine.
  • This method requires controlled conditions to avoid over-alkylation and side reactions.
  • Solvents such as acetonitrile or ethanol are commonly used, with temperature control to optimize yield and selectivity.

Reaction Conditions and Catalysts

Step Conditions Catalysts/Agents Solvents Temperature (°C) Notes
Benzylation of ethylene glycol Base-catalyzed benzylation NaH, K2CO3 DMF, THF Room temp to 60 Anhydrous conditions preferred
Oxidation to aldehyde Mild oxidation (e.g., PCC, Swern) PCC or Swern reagents DCM or CHCl3 0–25 Avoid overoxidation
Iminization (imine formation) Reaction of aldehyde with isopropylamine None (catalytic acid optional) Methanol, ethanol 10–40 Water formed but not removed
Catalytic hydrogenation Hydrogenation of imine intermediate Pd/C, Pt/C Methanol, ethanol 10–40 Hydrogen pressure 0.1–5 bar
Nucleophilic substitution Reaction of halide with amine None Acetonitrile, ethanol 25–80 Requires careful control to prevent side reactions

Purification Techniques

  • After synthesis, the crude product is typically purified by extraction with organic solvents (e.g., CHCl3, ethyl acetate).
  • Washing steps with aqueous sodium bicarbonate and brine remove acidic or polar impurities.
  • Drying over anhydrous sodium sulfate followed by solvent removal under reduced pressure yields crude amine.
  • Final purification is commonly achieved by flash column chromatography using mixtures of n-hexane and ethyl acetate or by recrystallization if applicable.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield (%) Notes
Benzylation of ethylene glycol Benzyl bromide, NaH, DMF, RT ~75-85 Formation of 2-(benzyloxy)ethanol
Oxidation to aldehyde PCC or Swern oxidation, DCM, 0–25 °C ~70-80 Formation of 2-(benzyloxy)acetaldehyde
Iminization with isopropylamine Methanol solvent, 10–40 °C, 0.1–5 h Quantitative Formation of imine intermediate
Catalytic hydrogenation Pd/C catalyst, H2 (0.1–5 bar), 10–40 °C 85–90 Conversion to this compound
Nucleophilic substitution 2-(Benzyloxy)ethyl halide, isopropylamine, EtOH 60–75 Alternative route, requires careful control

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-(Benzyloxy)ethyl)propan-2-amine can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to form the corresponding amine, which may have different properties and applications.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-(Benzyloxy)ethyl)propan-2-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in the development of new compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(Benzyloxy)ethyl)propan-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s ability to cross biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Ethylamine Backbone

N-(2-((tert-Butyldimethylsilyl)oxy)ethyl)propan-2-amine ()
  • Structural Difference : Replaces the benzyloxy group with a tert-butyldimethylsilyl (TBS) ether.
  • Impact: Stability: TBS groups are highly stable under acidic and basic conditions compared to benzyl ethers, which require hydrogenolysis for removal .
N-(2-(4-Chlorophenoxy)ethyl)propan-2-amine ()
  • Structural Difference: Substitutes benzyloxy with a 4-chlorophenoxy group.
  • Impact: Electron Effects: The electron-withdrawing chlorine atom alters electronic distribution, affecting reactivity in nucleophilic or electrophilic reactions . Biological Activity: Chlorophenoxy derivatives are common in agrochemicals and may confer pesticidal or herbicidal properties.
Benzyl[1-(2-methoxyphenyl)propan-2-yl]amine ()
  • Structural Difference : Incorporates a methoxyphenyl group instead of benzyloxy, with an additional methylene bridge.
  • Impact :
    • Receptor Binding : Methoxy groups are prevalent in psychoactive compounds (e.g., 2C series in ) due to their ability to modulate serotonin receptor interactions .

Comparison with Psychoactive Phenethylamines and Tryptamines

2C Series (e.g., 2C-B, 2C-E) and NBOMe Compounds ()
  • Structural Difference : These compounds feature phenethylamine backbones with aromatic substitutions (e.g., methoxy, halogens).
  • Pharmacokinetics: Benzyloxy groups could enhance blood-brain barrier penetration relative to polar substituents like hydroxyl or carboxyl groups.
DiPT (N,N-Diisopropyltryptamine) ()
  • Structural Difference : Contains an indole ring and dual isopropyl groups on the amine.
  • Impact :
    • Auditory Effects : DiPT’s tryptamine backbone is associated with unique auditory hallucinations, unlike benzyloxyethyl derivatives, which lack indole moieties .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups LogP (Predicted) Stability Notes
N-(2-(Benzyloxy)ethyl)propan-2-amine ~207.29 Benzyloxy, secondary amine ~2.1 Sensitive to hydrogenolysis
N-(2-(TBS-oxy)ethyl)propan-2-amine 217.43 TBS ether, secondary amine ~3.5 Acid/base stable
N-(2-(4-Chlorophenoxy)ethyl)propan-2-amine ~215.72 Chlorophenoxy, secondary amine ~2.8 Moderate polarity

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